

The Rising Therapeutic Potential of N-(Phenylacetyl)benzamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *N*-(Phenylacetyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

The **N-(phenylacetyl)benzamide** scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant potential in the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

N-(Phenylacetyl)benzamide derivatives have been a focal point of oncology research due to their potent cytotoxic effects against various cancer cell lines. The primary mechanisms investigated include the inhibition of tubulin polymerization and the modulation of key enzymes involved in DNA repair and cell cycle regulation, such as Poly(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various **N-(Phenylacetyl)benzamide** and related benzamide derivatives is typically evaluated using the MTT assay, with results expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|------------------|---------------|-----------|
| N-(phenylcarbamoyl)benzamide | HeLa | 0.8 mM (IC80) | [1] |
| Compound 13f (benzamide derivative) | HCT116 | 0.30 | |
| DLD-1 | 2.83 | | |
| Compound 20b (N-benzylbenzamide derivative) | Various | 0.012 - 0.027 | [2] |
| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 | |
| Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 | |
| HeLa | 9.3 | | |
| MCF-7 | 8.9 | | |

Antimicrobial Activity

Several **N-(Phenylacetyl)benzamide** derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible microbial growth.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|------------------------|-------------|-----------|
| Compound 5e (N-(2-hydroxyl-5-substitutedphenyl)benzacetamide) | Gram-positive bacteria | 25 | [3] |
| Klebsiella pneumoniae | 25 | [3] | |
| Compound 5a (4-hydroxy-N-phenylbenzamide) | Bacillus subtilis | 6.25 | [4] |
| Escherichia coli | 3.12 | [4] | |
| Compound 6b | Escherichia coli | 3.12 | [4] |
| Compound 6c | Bacillus subtilis | 6.25 | [4] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [5] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a key strategy in modern drug discovery. **N-(Phenylacetyl)benzamide** derivatives have been investigated as inhibitors of enzymes like PARP-1 and butyrylcholinesterase (BChE), which are implicated in cancer and neurodegenerative diseases, respectively.

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | IC50 | Reference |
|--|------------------------------|---------------------|-----------|
| Compound 13f (benzamide derivative) | PARP-1 | 0.25 nM | |
| Compounds 23f and 27f (urea-based benzamide derivatives) | PARP-1 | 5.17 nM and 6.06 nM | |
| N-benzyl benzamide derivatives (S11-1014, S11-1033) | Butyrylcholinesterase (BChE) | pM to nM range | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. Below are the methodologies for the key assays cited in the evaluation of **N-(Phenylacetyl)benzamide** derivatives.

MTT Assay for Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

- **Formazan Solubilization:** Remove the MTT solution and add 100-150 μ L of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to dissolve the formazan crystals.^[1]
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Screening

This method assesses the susceptibility of bacteria to antimicrobial agents.

Procedure:

- **Inoculum Preparation:** Prepare a bacterial inoculum suspension and standardize its turbidity to a 0.5 McFarland standard.
- **Plate Inoculation:** Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
- **Disk Application:** Aseptically place paper disks impregnated with the test compounds onto the agar surface.
- **Incubation:** Invert the plates and incubate at 37°C for 18-24 hours.
- **Zone of Inhibition Measurement:** Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

Tubulin Polymerization Inhibition Assay

This assay determines the effect of compounds on the in vitro assembly of microtubules.

Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

- **Compound Incubation:** Add the test compounds at various concentrations to a 96-well plate.
- **Initiation of Polymerization:** Add the tubulin reaction mixture to the wells to initiate polymerization.
- **Fluorescence Monitoring:** Immediately monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 450 nm. A decrease in the rate or extent of fluorescence increase indicates inhibition of tubulin polymerization.

PARP-1 Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the activity of the PARP-1 enzyme.

Procedure:

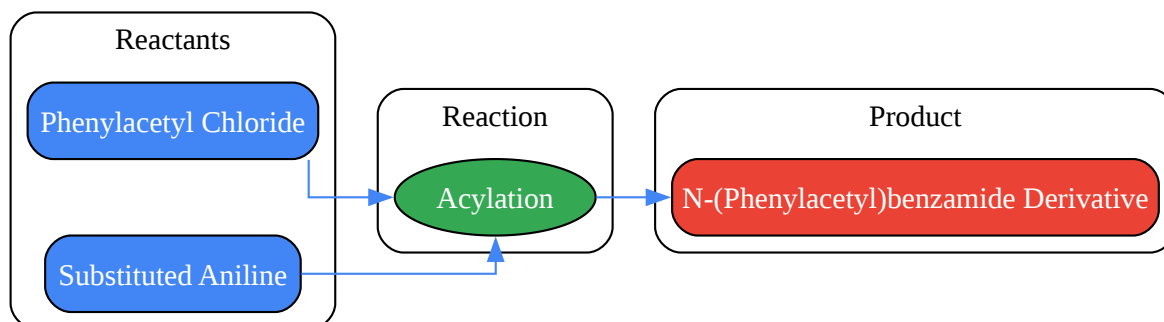
- **Reaction Setup:** In a 96-well plate, combine the PARP-1 enzyme, a histone-coated plate, and biotinylated NAD⁺.
- **Inhibitor Addition:** Add the test compounds at various concentrations.
- **Incubation:** Incubate the plate to allow the PARP-1-mediated poly(ADP-ribose)ation of histones to occur.
- **Detection:** Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
- **Signal Generation:** Add a chemiluminescent or colorimetric HRP substrate.
- **Measurement:** Measure the resulting signal, where a decrease in signal intensity corresponds to PARP-1 inhibition.

Visualizing Mechanisms of Action

Understanding the molecular pathways affected by **N-(Phenylacetyl)benzamide** derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key mechanisms of action.

General Synthesis Workflow

A common synthetic route to **N-(Phenylacetyl)benzamide** derivatives involves the acylation of a substituted aniline with phenylacetyl chloride, followed by further modifications.

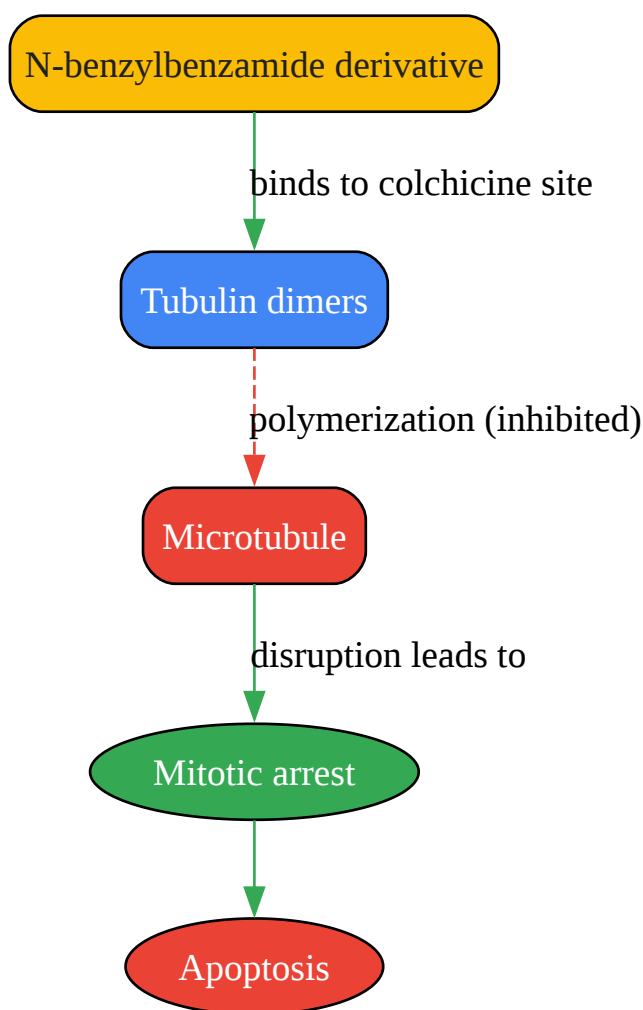


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Caption: General synthesis of **N-(Phenylacetyl)benzamide** derivatives.

Tubulin Polymerization Inhibition Pathway

Certain N-benzylbenzamide derivatives have been shown to inhibit cell proliferation by disrupting microtubule dynamics through binding to the colchicine site on tubulin.[2]

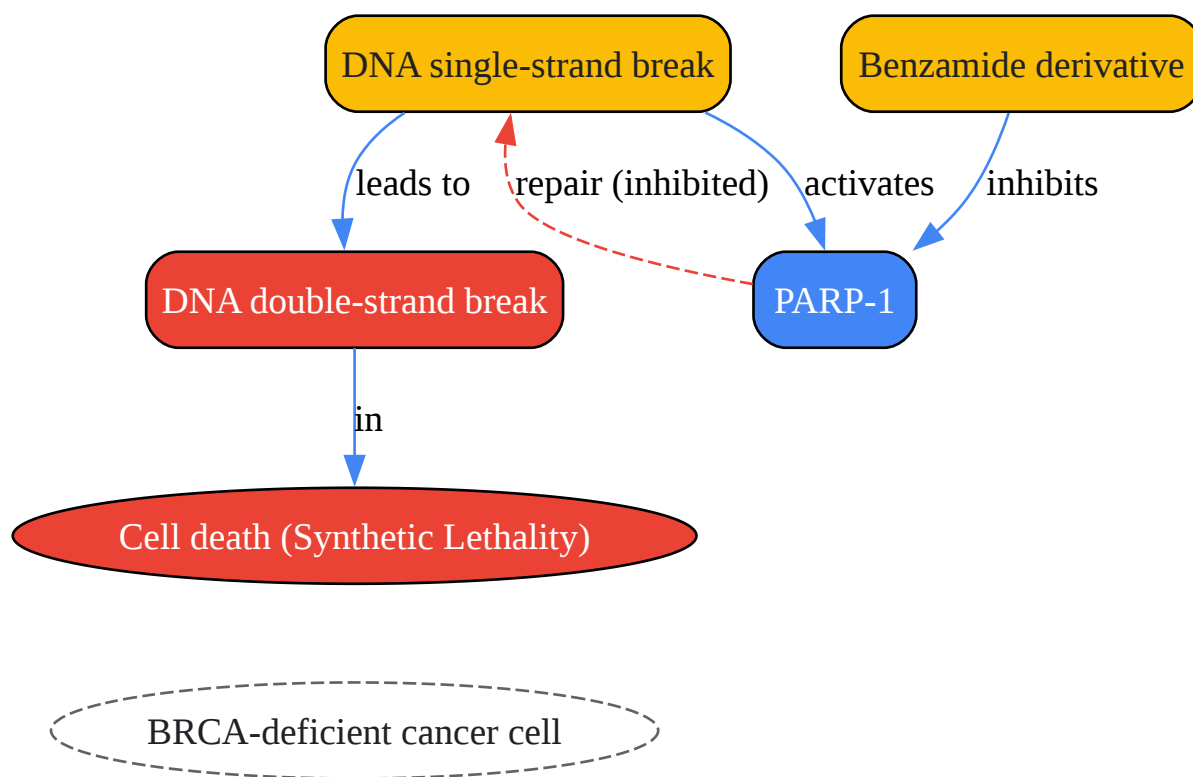


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Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives.

PARP-1 Inhibition and Synthetic Lethality

In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), inhibition of PARP-1 by benzamide derivatives can lead to synthetic lethality.



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Caption: Mechanism of synthetic lethality through PARP-1 inhibition.

This technical guide consolidates the current understanding of the biological activities of **N-(Phenylacetyl)benzamide** derivatives. The presented data and methodologies offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for the design and synthesis of next-generation therapeutic agents based on this versatile chemical scaffold.

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